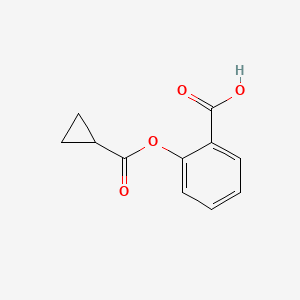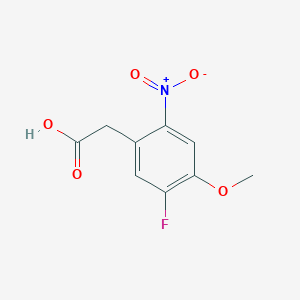
2-Cyclopropanecarbonyloxy-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropanecarbonyloxy-benzoic acid is an organic compound with the molecular formula C11H10O3 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a cyclopropanecarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropanecarbonyloxy-benzoic acid typically involves the reaction of benzoic acid with cyclopropanecarbonyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of benzoic acid attacks the carbonyl carbon of cyclopropanecarbonyl chloride, forming the ester linkage.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH), resulting in the formation of alcohols.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO).
Reduction: Lithium aluminum hydride (LiAlH), sodium borohydride (NaBH).
Substitution: Halogens (Cl, Br), nitrating agents (HNO/HSO).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated benzoic acids, nitrobenzoic acids.
Applications De Recherche Scientifique
2-Cyclopropanecarbonyloxy-benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the area of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Cyclopropanecarbonyloxy-benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its anti-inflammatory activity could be mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
Comparaison Avec Des Composés Similaires
Benzoic Acid: The parent compound, widely used as a food preservative and in the synthesis of various organic compounds.
Cyclopropanecarboxylic Acid: A related compound with a cyclopropane ring, used in the synthesis of pharmaceuticals and agrochemicals.
Salicylic Acid: Another benzoic acid derivative, known for its use in acne treatment and as a precursor for aspirin.
Uniqueness: 2-Cyclopropanecarbonyloxy-benzoic acid is unique due to the presence of both a cyclopropane ring and a benzoic acid moiety. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H10O4 |
|---|---|
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
2-(cyclopropanecarbonyloxy)benzoic acid |
InChI |
InChI=1S/C11H10O4/c12-10(13)8-3-1-2-4-9(8)15-11(14)7-5-6-7/h1-4,7H,5-6H2,(H,12,13) |
Clé InChI |
TZVHXPREMWOHJG-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)OC2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-](/img/structure/B12838171.png)




![1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12838198.png)
![7-(diethylamino)-N-[4-(2,5-dioxopyrrol-1-yl)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B12838204.png)


